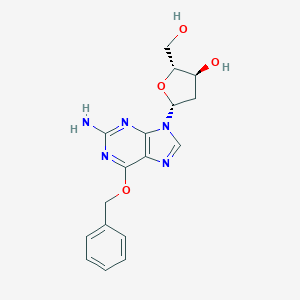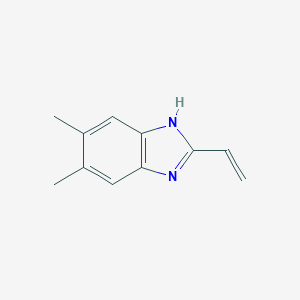
2-Vinyl-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Vinyl-5,6-dimethyl-1H-benzimidazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as VDM, and it is a structural analog of purines. VDM has been found to exhibit a wide range of biochemical and physiological effects, making it an important compound for research purposes.
Applications De Recherche Scientifique
VDM has been extensively studied for its potential applications in various fields of science. One of the most significant applications of VDM is in the field of biochemistry. VDM has been found to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the production of uric acid. This inhibition has potential therapeutic applications in the treatment of gout and other conditions associated with high levels of uric acid.
VDM has also been studied for its potential anticancer properties. It has been found to inhibit the growth of certain cancer cells, including breast cancer cells and leukemia cells. This inhibition is thought to be due to the ability of VDM to induce apoptosis, or programmed cell death, in these cells.
Mécanisme D'action
The mechanism of action of VDM is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. VDM has also been found to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
VDM has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including xanthine oxidase and topoisomerase II. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of VDM is its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. This makes it an important compound for research purposes in the fields of biochemistry and cancer biology. However, there are also limitations to the use of VDM in lab experiments. For example, it is a relatively complex compound to synthesize, and it may not be readily available in large quantities.
Orientations Futures
There are many potential future directions for research on VDM. One area of interest is the development of VDM analogs with improved properties for use in cancer therapy. Another area of interest is the study of the mechanism of action of VDM and the identification of its molecular targets. Additionally, research on the synthesis of VDM and its analogs may lead to the development of more efficient methods for producing these compounds. Overall, VDM is a promising compound with many potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of VDM involves the reaction of 2-vinyl-1H-benzimidazole with dimethylamine in the presence of a catalyst. This reaction results in the formation of 2-vinyl-5,6-dimethyl-1H-benzimidazole. The yield of this reaction is typically high, and the purity of the product can be increased through recrystallization.
Propriétés
Numéro CAS |
136616-63-2 |
|---|---|
Nom du produit |
2-Vinyl-5,6-dimethyl-1H-benzimidazole |
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
2-ethenyl-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-4-11-12-9-5-7(2)8(3)6-10(9)13-11/h4-6H,1H2,2-3H3,(H,12,13) |
Clé InChI |
ZBROKEOFSJLGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
Synonymes |
1H-Benzimidazole,2-ethenyl-5,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



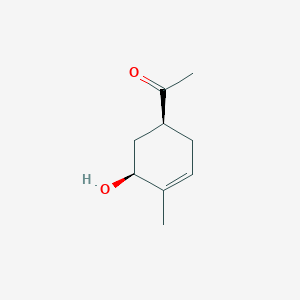
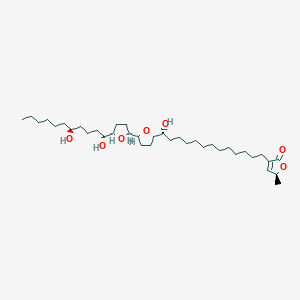
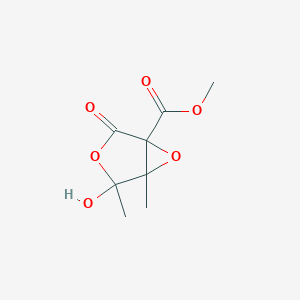
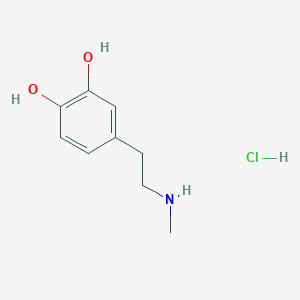
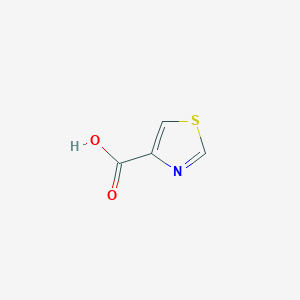
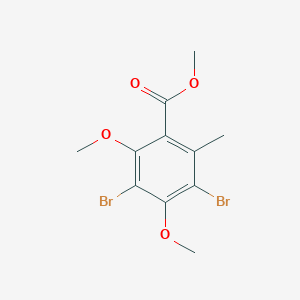
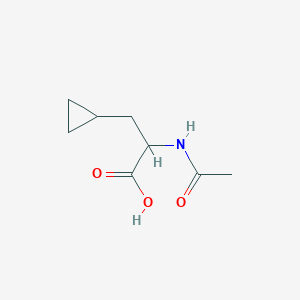
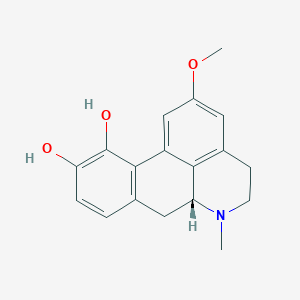
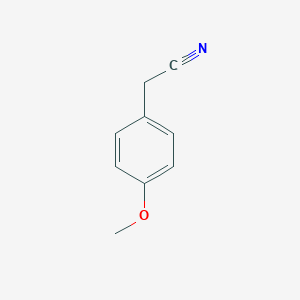
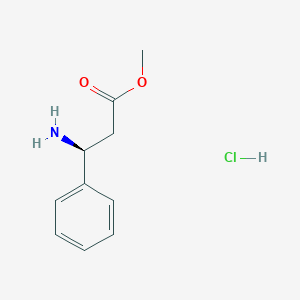
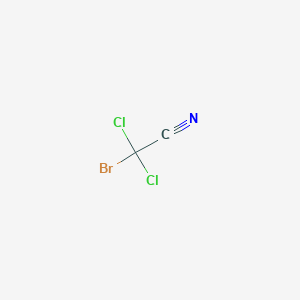
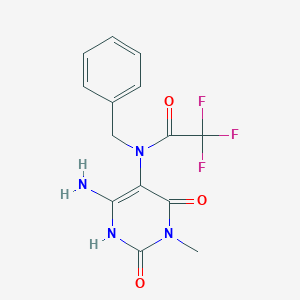
![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
